trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
Overview
Description
Trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Biological Activity
Trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine is a compound characterized by its complex structure, featuring a pyrrolidine ring with both benzyl and nitro substituents. This unique configuration suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C17H18N2O2, with a molecular weight of approximately 282.34 g/mol. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Palladium-Catalyzed Reactions : These reactions facilitate the formation of the pyrrolidine structure through various coupling strategies.
- Reduction Reactions : Nitro groups can be reduced to amines under specific conditions, which may significantly alter the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antiviral and antibacterial properties. The following sections detail these findings.
Antiviral Activity
Recent studies have demonstrated that compounds structurally related to this compound show significant antiviral effects. For instance:
- In vitro Studies : Derivatives of similar pyrrolidine structures have been tested against viruses such as HIV and Herpes Simplex Virus (HSV). Some derivatives exhibited moderate protection against viral infections, highlighting the potential for this compound to act as an antiviral agent .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties:
- Testing Against Bacteria : Compounds similar to this compound have been evaluated against strains of Gram-positive and Gram-negative bacteria. Results indicated varying degrees of antibacterial activity, suggesting that modifications to the structure could enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the relationship between the compound's structure and its biological activity is crucial for drug development. Key findings include:
- Enantiomeric Potency : Studies have shown that specific enantiomers of related compounds exhibit different potencies in biological assays. For example, the (−)-enantiomer was found to be significantly more potent than the (+)-enantiomer in certain antimalarial assays .
Compound Name | IC50 Value (nM) | Biological Activity |
---|---|---|
This compound | TBD | Antiviral, Antibacterial |
Related Compound A | 190 | Antimalarial |
Related Compound B | 250 | Antiviral |
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antiviral Screening : A study synthesized various derivatives and evaluated their activity against HIV and HSV. Results indicated that certain derivatives showed significant antiviral effects with IC50 values ranging from 54 μM to 92 μM .
- Antimicrobial Evaluation : Another study assessed the antibacterial properties of pyrrolidine derivatives against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, revealing promising results for further development .
Properties
IUPAC Name |
(3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUNFAAOQWGVQX-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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